1-Chloro-2,4-diiodobenzene
Description
1-Chloro-2,4-diiodobenzene (C₆H₃ClI₂) is a dihalogenated aromatic compound featuring chlorine and iodine substituents at the 1-, 2-, and 4-positions of the benzene ring. The presence of iodine, a heavy halogen, confers high molecular weight and polarizability, which may influence its chemical reactivity, physical stability, and utility in organic synthesis or material science .
Properties
IUPAC Name |
1-chloro-2,4-diiodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClI2/c7-5-2-1-4(8)3-6(5)9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRMWGXLSRKNPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClI2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2,4-diiodobenzene can be synthesized through a multi-step process involving the halogenation of benzene derivatives. One common method involves the iodination of 1-chloro-2,4-dinitrobenzene followed by reduction of the nitro groups to amines, and subsequent diazotization and iodination .
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The process may include the use of catalysts and specific reaction conditions to optimize the substitution of chlorine and iodine atoms on the benzene ring .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2,4-diiodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents can facilitate substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of benzoic acid derivatives.
Reduction Products: Reduction can yield amine derivatives or dehalogenated products.
Scientific Research Applications
1-Chloro-2,4-diiodobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of halogenated aromatic compounds.
Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: Research into its potential use in pharmaceuticals, particularly in the development of new drugs and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-2,4-diiodobenzene in chemical reactions involves the interaction of its halogen atoms with various reagents. The chlorine and iodine atoms can act as leaving groups in substitution reactions, facilitating the formation of new chemical bonds. The compound’s reactivity is influenced by the electron-withdrawing effects of the halogen atoms, which stabilize the transition states and intermediates during reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key differences between 1-Chloro-2,4-diiodobenzene and related halogenated benzene derivatives:
Structural and Physical Properties
- Molecular Weight and Halogen Effects : The iodine atoms in this compound contribute to its high molecular weight (~370 g/mol), exceeding analogs like CDNB (202.55 g/mol) and 1-Chloro-2-iodobenzene (238.45 g/mol). Increased halogen size enhances van der Waals forces, likely resulting in higher melting/boiling points compared to lighter-halogenated analogs .
- Electron-Withdrawing vs. Leaving Groups : Unlike CDNB, where nitro groups activate the benzene ring for nucleophilic substitution, iodine’s moderate electron-withdrawing nature and superior leaving-group ability may make this compound more reactive in metal-catalyzed cross-coupling reactions (e.g., Suzuki or Ullmann couplings) .
Reactivity and Functional Roles
- Biochemical Applications: CDNB is a benchmark substrate for GST activity assays due to its rapid conjugation with glutathione .
- Synthetic Utility : The iodine atoms in this compound could facilitate its use as a heavy-atom derivative in X-ray crystallography or as a precursor in synthesizing iodinated pharmaceuticals. This contrasts with 1-Chloro-2,4-difluoro-5-iodobenzene, where fluorine’s electronegativity may direct regioselective reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
